![molecular formula C20H13ClN4O4 B10869876 3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869876.png)
3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one: compound A , belongs to the class of benzotriazinones. Its chemical structure consists of a benzotriazinone core with a substituted benzyl group and a chloro-nitrophenyl ether moiety. The compound exhibits intriguing properties due to its unique arrangement of functional groups.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to the formation of compound A. One common approach involves the reaction of 2-chloro-4-nitrophenol with benzyl bromide, followed by cyclization using a benzotriazinone precursor. The detailed steps include:
Benzyl Bromide Reaction: Benzyl bromide reacts with 2-chloro-4-nitrophenol to form the benzyl ether intermediate.
Cyclization: The benzyl ether intermediate undergoes cyclization with a benzotriazinone derivative, yielding compound A.
b. Reaction Conditions: The reactions typically occur under mild conditions, using appropriate solvents and catalysts. Detailed reaction parameters are available in the literature .
c. Industrial Production: Industrial-scale production of compound A involves optimization of the synthetic route, purification, and quality control. Large-scale synthesis ensures consistent product quality for various applications.
Chemical Reactions Analysis
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group generates amino derivatives.
Substitution: The chloro group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly employed.
Scientific Research Applications
a. Medicinal Chemistry:
Anticancer Properties: Compound A shows promising anticancer activity by targeting specific molecular pathways.
Anti-inflammatory Effects: It modulates inflammatory responses, making it relevant for autoimmune diseases.
Cell Signaling Studies: Researchers use compound A to investigate intracellular signaling pathways.
Enzyme Inhibition Assays: Its interaction with enzymes provides insights into enzyme kinetics.
Dye Synthesis: Compound A serves as a precursor for dye molecules.
Polymer Chemistry: It contributes to polymer modification and functionalization.
Mechanism of Action
The exact mechanism of action remains an active area of research. studies suggest that compound A interacts with specific protein targets, affecting cell proliferation, apoptosis, and gene expression.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its combination of a benzotriazinone scaffold, chloro-nitrophenyl ether, and benzyl group. Similar compounds include:
Compound B: Shares the benzotriazinone core but lacks the chloro-nitrophenyl ether.
Compound C: Contains a similar benzyl group but lacks the benzotriazinone ring.
Properties
Molecular Formula |
C20H13ClN4O4 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3-[[4-(2-chloro-4-nitrophenoxy)phenyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H13ClN4O4/c21-17-11-14(25(27)28)7-10-19(17)29-15-8-5-13(6-9-15)12-24-20(26)16-3-1-2-4-18(16)22-23-24/h1-11H,12H2 |
InChI Key |
FMFHGSZIBUMVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)
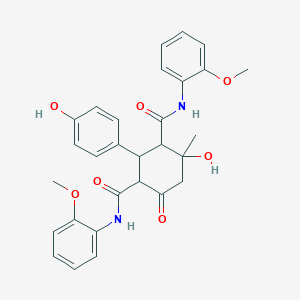
![7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10869812.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869813.png)
![2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine](/img/structure/B10869816.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)
![2,4-di-tert-butyl-6-[(E)-{[3-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B10869850.png)
![2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10869855.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B10869860.png)
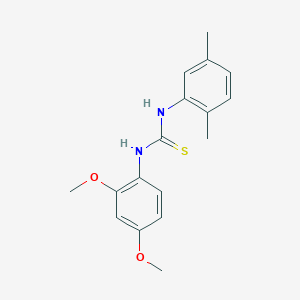
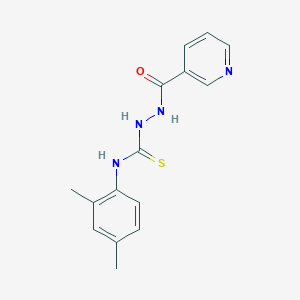
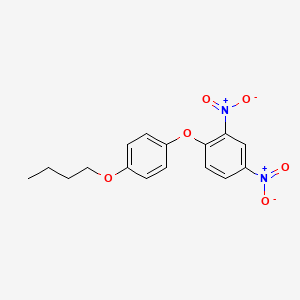
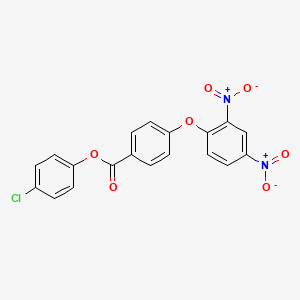
![3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B10869887.png)
